4-tert-Butyl-4'-methylbenzophenone

Übersicht

Beschreibung

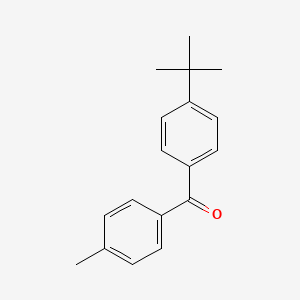

4-tert-Butyl-4’-methylbenzophenone, also known as (4-tert-butylphenyl)(4-methylphenyl)methanone, is an organic compound with the molecular formula C18H20O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and a methyl group attached to the phenyl rings. This compound is commonly used in various chemical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-tert-Butyl-4’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-tert-butylbenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 4-tert-Butyl-4’-methylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: 4-tert-Butylbenzoic acid and 4-methylbenzoic acid.

Reduction: 4-tert-Butyl-4’-methylbenzyl alcohol.

Substitution: Halogenated or nitrated derivatives of 4-tert-Butyl-4’-methylbenzophenone.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-4’-methylbenzophenone has several applications in scientific research:

Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: It is used in the production of UV absorbers, which are essential in the formulation of sunscreens and other protective coatings.

Wirkmechanismus

The mechanism of action of 4-tert-Butyl-4’-methylbenzophenone involves its ability to absorb UV light, making it an effective UV filter. The compound undergoes photochemical reactions upon exposure to UV radiation, leading to the formation of excited states that can dissipate energy harmlessly. This property is particularly useful in sunscreen formulations to protect the skin from harmful UV rays.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone: The parent compound, lacking the tert-butyl and methyl groups.

4-tert-Butylbenzophenone: Similar structure but without the methyl group.

4-Methylbenzophenone: Similar structure but without the tert-butyl group.

Uniqueness

4-tert-Butyl-4’-methylbenzophenone is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and UV-absorbing properties compared to its analogs. The tert-butyl group provides steric hindrance, reducing the likelihood of unwanted side reactions, while the methyl group contributes to the compound’s overall hydrophobicity, making it more effective in non-polar environments.

Biologische Aktivität

Overview

4-tert-Butyl-4'-methylbenzophenone (C18H20O), also known as (4-tert-butylphenyl)(4-methylphenyl)methanone, is an organic compound with notable applications in chemistry and biology. This compound is primarily recognized for its structural features, including a tert-butyl group and a methyl group on the phenyl rings, which contribute to its unique properties and biological activities.

- Molecular Weight : 252.3 g/mol

- CAS Number : 55709-38-1

- Boiling Point : 82.2 °C

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and antioxidant properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 µg/mL |

| Bacillus cereus | < 30 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially against resistant strains of bacteria .

Antioxidant Activity

The compound also exhibits strong antioxidant activity. It has been evaluated using various assays such as ABTS and FRAP, demonstrating its ability to scavenge free radicals effectively. The antioxidant capacity is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| ABTS | 15.5 |

| FRAP | 12.3 |

These results indicate that the compound can act as a protective agent against oxidative damage in biological systems .

The mechanism by which this compound exerts its biological effects is primarily through its ability to absorb UV light and generate reactive oxygen species (ROS). This photochemical behavior allows it to act as an effective UV filter, protecting cells from UV-induced damage. Additionally, its antioxidant properties help mitigate oxidative stress by neutralizing free radicals .

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Bacillus cereus. The results confirmed its potential as an effective antimicrobial agent, particularly in formulations aimed at treating skin infections .

- Antioxidant Mechanism Investigation : Another research focused on the antioxidant mechanisms of this compound using in vitro models. The study highlighted its role in reducing lipid peroxidation and protecting cellular components from oxidative damage, suggesting applications in cosmetic formulations .

Applications in Medicine and Industry

Due to its biological activities, this compound is being explored for various applications:

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAHPWDGEWTSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373821 | |

| Record name | 4-tert-Butyl-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55709-38-1 | |

| Record name | 4-tert-Butyl-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.